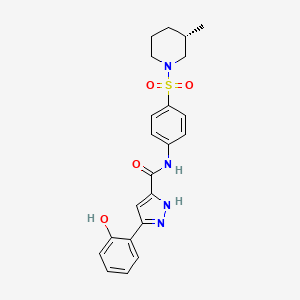
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol: is a heterocyclic organic compound that belongs to the pyrimidine family This compound is characterized by the presence of two amino groups at positions 5 and 6, a methyl group at position 1, and hydroxyl groups at positions 2 and 4 on the tetrahydropyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyluracil with ammonia or amines in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a wide range of substituted pyrimidine derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for the synthesis of biologically active molecules. It may also be used in the development of diagnostic tools and assays .
Medicine: In medicine, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mécanisme D'action
The mechanism of action of 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methyluracil: Similar in structure but lacks the amino groups at positions 5 and 6.
6-Methyl-1,3,5-triazine-2,4-diamine: Contains a triazine ring instead of a pyrimidine ring.
5,6-Diamino-1-methyluracil: Similar but with different functional groups at positions 2 and 4.
Uniqueness: 5,6-Diamino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-diol is unique due to its specific arrangement of amino and hydroxyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C5H12N4O2 |
|---|---|
Poids moléculaire |
160.17 g/mol |
Nom IUPAC |
4,5-diamino-3-methyl-2,6-dihydro-1H-pyrimidine-2,6-diol |
InChI |
InChI=1S/C5H12N4O2/c1-9-3(7)2(6)4(10)8-5(9)11/h4-5,8,10-11H,6-7H2,1H3 |
Clé InChI |
NCBARODVRJFZHS-UHFFFAOYSA-N |
SMILES canonique |
CN1C(NC(C(=C1N)N)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(1-Oxo-1lambda~5~-pyridin-2-yl)-6-(pyridin-2-yl)[1,2,5]thiadiazolo[3,4-b]pyrazine](/img/structure/B13112278.png)



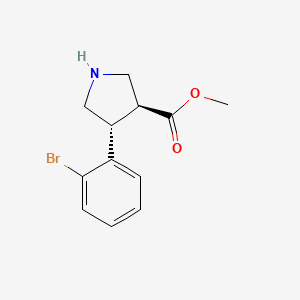
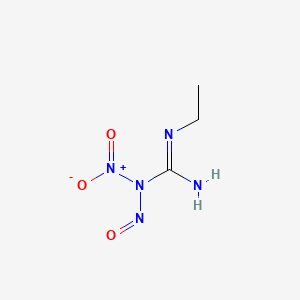
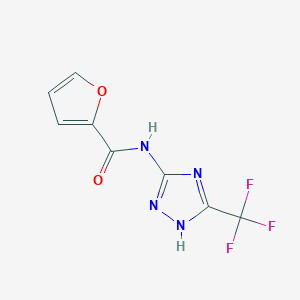

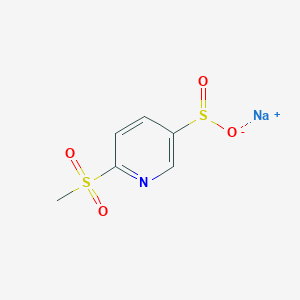

![(3AS,6aS)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-5-(tert-butoxycarbonyl)-6a-phenylhexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B13112335.png)

